D-Ribofuranose, 1,5-bis(dihydrogen phosphate), also known as D-ribose 1,5-bisphosphate, is a sugar phosphate compound that plays a crucial role in various biochemical processes. It has the molecular formula CHOP and a molecular weight of approximately 310.09 g/mol. The compound features two phosphate groups attached to the ribofuranose sugar at the 1 and 5 positions, which are essential for its biological functions. Its structure allows it to participate in metabolic pathways, particularly in the synthesis and utilization of nucleotides and nucleic acids .
D-Ribose 1,5-bisphosphate acts as an intermediate metabolite in the pentose phosphate pathway. This pathway plays a critical role in:
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) exhibits several biological activities:
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) can be synthesized through various methods:
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) has several applications:
Studies on D-ribofuranose, 1,5-bis(dihydrogen phosphate) have shown its interactions with various biomolecules:
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) shares similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
D-Ribulose 1,5-bisphosphate | Sugar Phosphate | Key intermediate in photosynthesis; involved in carbon fixation. |
Adenosine triphosphate | Nucleotide Triphosphate | Central role in energy transfer; contains adenine base. |
Guanosine triphosphate | Nucleotide Triphosphate | Involved in protein synthesis and signal transduction; contains guanine base. |
D-Ribose | Sugar | Precursor for nucleotides; lacks phosphate groups. |
D-Ribofuranose, 1,5-bis(dihydrogen phosphate) is unique due to its dual phosphate groups at positions 1 and 5 on the ribofuranose sugar structure. This configuration distinguishes it from other sugar phosphates and nucleotides by enhancing its role in metabolic processes and energy transfer mechanisms .
The systematic IUPAC name for this compound is [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate. It belongs to the class of monosaccharide phosphates, specifically a bisphosphate ester of α-D-ribofuranose. The compound is classified under the following hierarchies:
The molecular formula is C₅H₁₂O₁₁P₂, with a monoisotopic molecular weight of 309.985 Da and an average molecular weight of 310.09 g/mol. The stereochemistry is defined by four chiral centers:
The α-anomeric configuration at the C1 position ensures the furanose ring adopts a specific puckering conformation, critical for enzymatic recognition.
Property | Value |
---|---|
Molecular formula | C₅H₁₂O₁₁P₂ |
Molecular weight (g/mol) | 310.09 |
IUPAC name | [(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl] dihydrogen phosphate |
CAS Registry Number | 14689-84-0 |
SMILES | O[C@H]1C@@HC@@HO[C@@H]1COP(=O)(O)O |
Ribose 1,5-bisphosphate has been crystallized in complex with enzymes such as ribose-1,5-bisphosphate isomerase from Pyrococcus horikoshii (PDB IDs: 5YFS, 5YG6). Key crystallographic features include:
The ligand-binding mode reveals:
[Note: A 3D model would show the α-D-ribofuranose ring with axial phosphates at C1 and C5, and equatorial hydroxyl groups at C2 and C3.]
Ribose-1,5-bisphosphate phosphokinase, classified under enzyme commission number EC 2.7.4.23, catalyzes the phosphorylation of ribose 1,5-bisphosphate using adenosine triphosphate as the phosphate donor [4] [7]. The systematic name of this enzyme is adenosine triphosphate:ribose-1,5-bisphosphate phosphotransferase, and it belongs to the family of transferases that specifically transfer phosphorus-containing groups with a phosphate group as acceptor [4].
The enzymatic reaction catalyzed by this phosphokinase follows the chemical equation: adenosine triphosphate + ribose 1,5-bisphosphate ⇌ adenosine diphosphate + 5-phospho-alpha-D-ribose 1-diphosphate [4] [7]. This enzyme was first discovered in nicotinamide adenine dinucleotide suppression mutants of Escherichia coli, where it synthesizes 5-phospho-alpha-D-ribose 1-diphosphate without the participation of phosphoribosyl pyrophosphate synthetase [7].
Research has demonstrated that the enzyme exhibits strict substrate specificity, accepting adenosine triphosphate but not guanosine triphosphate as a phosphoryl donor [18]. Furthermore, the enzyme utilizes ribose 1,5-bisphosphate as its specific phosphoryl acceptor, while ribose, ribose 1-phosphate, and ribose 5-phosphate are not recognized as substrates [18]. The enzymatic pathway involves a sequence of reactions: ribose 5-phosphate → ribose 1-phosphate → ribose 1,5-bisphosphate → phosphoribosyl pyrophosphate [18].
Organism | Enzyme System | Reaction Type | Temperature Optimum |
---|---|---|---|
Escherichia coli | Ribose-1,5-bisphosphate phosphokinase (PhnN) | ATP + ribose-1,5-bisphosphate → ADP + PRPP | 37°C |
Thermococcus kodakarensis | ADP-dependent ribose-1-phosphate kinase | ADP + ribose-1-phosphate → AMP + ribose-1,5-bisphosphate | 80-90°C |
Methanocaldococcus jannaschii | PRPP → ribose-1,5-bisphosphate pathway | PRPP → ribose-1,5-bisphosphate (non-enzymatic + enzymatic) | 83°C |
Methanosarcina acetivorans | Ma2851 protein | Ribose-1,5-bisphosphate → ribulose-1,5-bisphosphate | 83°C |
Alternative enzymatic pathways for ribose 1,5-bisphosphate synthesis have been identified in thermophilic archaea [17] [20]. In Methanocaldococcus jannaschii and other methanogenic archaea, an alternative pathway utilizes 5-phospho-D-ribose-1-pyrophosphate as the key precursor metabolite for ribose 1,5-bisphosphate synthesis [17] [20]. This pathway circumvents the need for a classical kinase by utilizing the existing phosphate groups in phosphoribosyl pyrophosphate, requiring only dephosphorylation of the β-phosphate at the C-1 position to produce ribose 1,5-bisphosphate [17].
Non-enzymatic formation of ribose 1,5-bisphosphate and related phosphorylated sugars can occur under various abiotic conditions that may have been present on early Earth [11] [12] [28]. These abiotic synthesis pathways are particularly relevant for understanding prebiotic chemistry and the origins of metabolism-like reactions.
Thermal decomposition of phosphoribosyl pyrophosphate represents one mechanism for non-enzymatic ribose 1,5-bisphosphate formation [17] [21]. When phosphoribosyl pyrophosphate is incubated at elevated temperatures (83°C) in the presence of magnesium ions, it undergoes conversion to ribose 1,5-bisphosphate through a time-dependent fashion [17] [21]. This high-temperature process stimulates the conversion of phosphoribosyl pyrophosphate to ribose 1,5-bisphosphate, with the formation of magnesium phosphate precipitate as a byproduct [17].
Borate-mediated phosphorylation provides another pathway for abiotic ribose phosphate formation [28] [31]. Research has demonstrated that ribose can be phosphorylated preferentially at the 5'-hydroxyl position when slightly alkaline ribose solutions are dried with hydroxyapatite, urea, boric acid, and organic compounds such as formate or carbonate at 80°C for 24 hours [28] [31]. This regioselective phosphorylation yields ribose 5'-phosphate with significantly higher efficiency compared to reactions without borate, achieving yields up to 50% under optimal conditions [28].
Condition | Temperature (°C) | Key Components | Yield (%) |
---|---|---|---|
PRPP thermal decomposition | 83-100 | PRPP + Mg2+ | Variable |
Borate-mediated phosphorylation | 80 | Ribose + phosphate + borate + urea | Up to 50 |
Mineral-catalyzed formation | 60-95 | Phosphate minerals + organics | 6-12 |
Apatite + carbonate/formate | 80 | Hydroxyapatite + carbonate/formate + ribose | <10 (without carbonate), >10 (with carbonate) |
Mineral-catalyzed phosphorylation reactions have been extensively studied as potential prebiotic sources of phosphorylated organic compounds [29] [30] [33]. Apatite, the most abundant phosphate mineral on Earth, can participate in ribose phosphorylation reactions when combined with various co-factors [29] [31]. The addition of carbonate and formate significantly enhances the dissolution of apatite, thereby increasing the availability of phosphate for ribose phosphorylation reactions [31]. These compounds were widely available on prebiotic Earth and substantially increase the solubility of mineral phosphates [31].
Reduced phosphorus minerals, particularly schreibersite analogues such as iron phosphide and iron-nickel phosphide, can also facilitate non-enzymatic phosphorylation of ribose under mild conditions [30] [33]. These minerals, which are enriched in meteorites and may have existed in the early Archean ocean, can be converted to water-soluble, highly reactive phosphorus-containing compounds that serve as effective phosphorylation reagents [30] [33].
The interconversion between ribose 1,5-bisphosphate and ribulose 1,5-bisphosphate represents a crucial metabolic transformation in archaeal systems, particularly within the pentose bisphosphate pathway [13] [14] [22]. This pathway serves as an alternative to the conventional pentose phosphate pathway found in bacteria and eukaryotes [13] [14].
Ribose-1,5-bisphosphate isomerase catalyzes the reversible isomerization of ribose 1,5-bisphosphate to ribulose 1,5-bisphosphate, providing the carbon dioxide acceptor and substrate for archaeal ribulose-1,5-bisphosphate carboxylase/oxygenase [22] [24]. This enzyme has been extensively characterized in Thermococcus kodakarensis, where it forms a hexameric structure through the trimerization of dimer units [24]. The enzyme exhibits strict substrate specificity, accepting only the α-anomer of D-ribose 1,5-bisphosphate [24] [26].
Biochemical analyses have revealed that cysteine-133 and aspartic acid-202 residues are essential for ribulose 1,5-bisphosphate production by the isomerase [24]. The enzymatic mechanism proceeds through a cis-phosphoenolate intermediate, with the enzyme undergoing significant conformational changes upon substrate binding [24]. The unliganded and product-binding structures adopt an open form, while the substrate-binding structure assumes a closed form, indicating domain movement that optimizes the active site configuration [24].
The pentose bisphosphate pathway in archaeal systems consists of nucleoside phosphorylases, adenosine diphosphate-dependent ribose-1-phosphate kinase, ribose-1,5-bisphosphate isomerase, and type III ribulose-1,5-bisphosphate carboxylase/oxygenase [14]. This pathway links the pentose moieties of nucleosides or nucleotides to central carbon metabolism through the sequential conversion: nucleoside → ribose 1-phosphate → ribose 1,5-bisphosphate → ribulose 1,5-bisphosphate → 3-phosphoglycerate [14].
Research has demonstrated that ribose-1,5-bisphosphate isomerase activity is dramatically activated in the presence of adenosine monophosphate, suggesting regulatory mechanisms that prevent excessive degradation of intracellular adenosine monophosphate [26]. The enzyme exhibits extremely low activity with ribose 1,5-bisphosphate alone but shows significant enhancement when adenosine monophosphate is present [26]. This regulatory behavior indicates that the pathway is intrinsically designed to maintain cellular nucleotide homeostasis [26].